Biocytin-N-(t-boc)-L-proline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

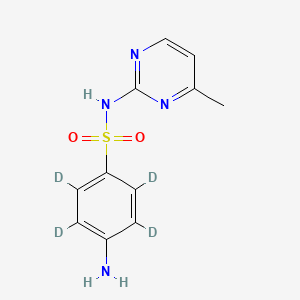

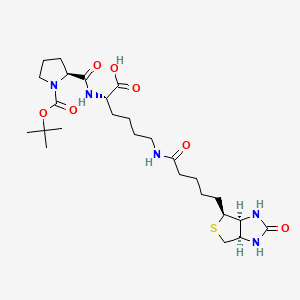

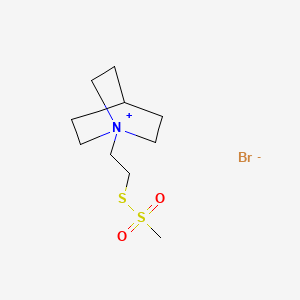

Biocytin-N-(t-boc)-L-proline is a compound with the molecular formula C26H43N5O7S and a molecular weight of 569.718 . It is a white solid and is not intended for human or veterinary use. It is used for research purposes .

Molecular Structure Analysis

The molecular structure of Biocytin-N-(t-boc)-L-proline is represented by the formula C26H43N5O7S . More detailed structural analysis would require additional resources such as NMR spectroscopy .Physical And Chemical Properties Analysis

Biocytin-N-(t-boc)-L-proline is a white solid with a melting point of 100-105°C . It is soluble in DMF, Ethanol, and Methanol . Its molecular weight is 569.71 .Applications De Recherche Scientifique

Role in Metabolism and Gene Expression

Biotin, including its derivatives like biocytin, plays a crucial role in glucose, fatty acids, and amino acids metabolism. A study on biotinidase knockout mice, which are deficient in biotin reutilization, revealed cellular energy deficits and altered gene expression in central-carbon metabolism, similar to nutritional biotin deprivation. This suggests the significance of biotin and its derivatives in metabolic pathways and gene regulation (Hernandez-Vazquez et al., 2013).

Biocytin Derivatives in Biocatalytic Methods

Biocytin derivatives, including N-Cbz and N-Boc-protected forms, have been utilized in biocatalytic methods. For instance, an enzymatic method for converting L-ornithine to various biocytin derivatives including N-Boc-5-hydroxy-L-proline was developed. This demonstrates the application of biocytin derivatives in synthesizing key intermediates in pharmaceuticals (Hanson et al., 2011).

Use in Peptide Synthesis

The use of biocytin derivatives in peptide synthesis is evident from a method described for preparing biotinylated peptides with a free amino terminus. N-α-Boc-biocytin was used in synthesizing a biotinylated peptide, indicating the utility of biocytin derivatives in producing specific peptide structures (Geahlen et al., 1992).

Applications in Neuroanatomical Tracing

Biocytin, as an anterograde neuroanatomical tract-tracing marker, has been evaluated for its effectiveness in labeling neurons. It's shown to retain high-affinity binding to avidin, used for labeling cell bodies, dendrites, and axonal processes, highlighting its utility in neuroanatomical studies (King et al., 1989).

Enzymatic Activity and Biotin Recycling

Biotinidase, an enzyme crucial for recycling biotin, acts on biocytin to liberate biotin, highlighting biocytin's role in vitamin recycling and bioavailability. This is critical for understanding inherited metabolic disorders related to biotin recycling (Cole et al., 1994).

Biotinidase Activity on Biotinyl Peptides

A study on the specificity of human plasma biotinidase revealed its higher hydrolysis rate for biocytin compared to longer biotinyl peptides. This finding underscores the unique enzymatic activity of biotinidase, particularly towards biocytin (Craft et al., 1985).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H43N5O7S/c1-26(2,3)38-25(37)31-14-8-10-18(31)22(33)28-16(23(34)35)9-6-7-13-27-20(32)12-5-4-11-19-21-17(15-39-19)29-24(36)30-21/h16-19,21H,4-15H2,1-3H3,(H,27,32)(H,28,33)(H,34,35)(H2,29,30,36)/t16-,17-,18-,19-,21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIFYSEWVLQYMPH-JLCRNFDHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=O)NC(CCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H43N5O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747147 |

Source

|

| Record name | 1-(tert-Butoxycarbonyl)-L-prolyl-N~6~-{5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

569.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1356383-21-5 |

Source

|

| Record name | 1-(tert-Butoxycarbonyl)-L-prolyl-N~6~-{5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[N|A-Benzoylbenzoicamido-N6-(6-biotinamidocaproyl)-L-lysinylamido]ethyl Methanethiosulfonate](/img/structure/B561751.png)

![N-beta-D-Galactopyranosyl-N'-[(2-methanethiosulfonyl)ethyl]urea](/img/structure/B561762.png)